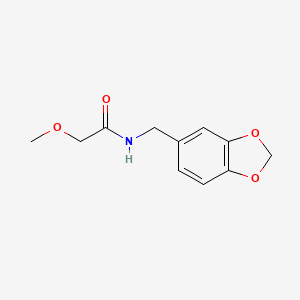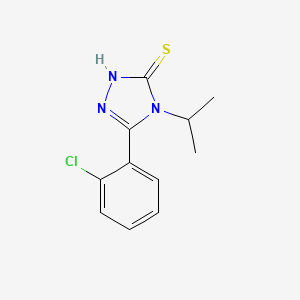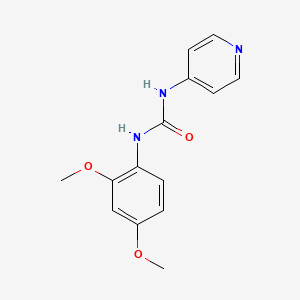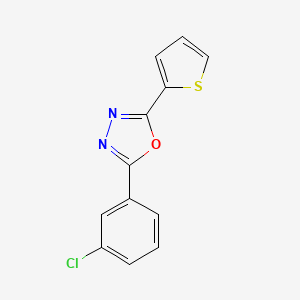![molecular formula C21H20O3 B5811669 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5811669.png)
3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as K11777, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of flavonoids and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. Additionally, 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Additionally, 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its biological activities are well characterized. However, there are some limitations to using 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. Additionally, the mechanism of action of 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One potential direction is to investigate its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to evaluate its potential as an anti-cancer agent in various types of cancer. Furthermore, more research is needed to understand the mechanism of action of 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, which may lead to the development of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves several steps, including the condensation of 4-vinylbenzyl alcohol with 2-hydroxyacetophenone, followed by alkylation with 3,4,8-trimethylchromone. The resulting intermediate is then oxidized, and the final product is obtained by purification through column chromatography. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been investigated as an anti-microbial agent, inhibiting the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-5-16-6-8-17(9-7-16)12-23-19-11-10-18-13(2)14(3)21(22)24-20(18)15(19)4/h5-11H,1,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRZCHVGKJEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-ethenylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)

![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)



![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)



